molecular formula C12H14O5 B097391 Diethyl furfurylidenemalonate CAS No. 17448-96-3

Diethyl furfurylidenemalonate

Cat. No.: B097391
CAS No.: 17448-96-3
M. Wt: 238.24 g/mol
InChI Key: IRUZVWQOYLRAQX-UHFFFAOYSA-N
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Description

Diethyl furfurylidenemalonate is an organic compound with the molecular formula C12H14O5. It is a derivative of malonic acid and furan, characterized by the presence of a furfurylidene group attached to the malonate ester. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl furfurylidenemalonate is typically synthesized through the condensation reaction of 2-furaldehyde with diethyl malonate in the presence of acetic anhydride. The reaction is carried out in a round-bottomed flask fitted with a reflux condenser. The mixture is heated at a bath temperature of 175–180°C for six hours. After cooling, the reaction mixture is treated with water and sodium carbonate solution to neutralize the acidity. The product is then extracted with ether, washed, dried, and vacuum-fractionated to obtain this compound as a light-yellow liquid .

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly detailed in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Diethyl furfurylidenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst such as Raney nickel is used for hydrogenation.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized products.

    Reduction: Diethyl (tetrahydrofurfuryl)malonate.

    Substitution: Various substituted furfurylidenemalonate derivatives.

Scientific Research Applications

Diethyl furfurylidenemalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl furfurylidenemalonate involves its reactivity towards various chemical reagents. The furfurylidene group acts as an electron-rich site, making it susceptible to electrophilic attack. The malonate ester moiety can undergo nucleophilic substitution reactions. These properties enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the furfurylidene group and the malonate ester, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in the synthesis of complex molecules.

Properties

IUPAC Name

diethyl 2-(furan-2-ylmethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUZVWQOYLRAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169828
Record name Malonic acid, furfurylidene-, diethyl ester
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17448-96-3
Record name Diethyl 2-(furan-2-ylmethylene)malonate
Source CAS Common Chemistry
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Record name Diethyl furfurylidenemalonate
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Record name Diethyl 2-furfurylidenemalonate
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Record name Malonic acid, furfurylidene-, diethyl ester
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Record name Diethyl furfurylidenemalonate
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Record name DIETHYL FURFURYLIDENEMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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